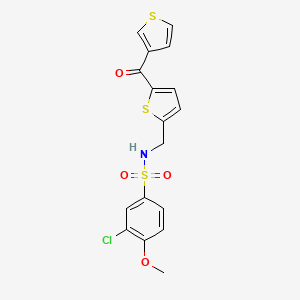

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

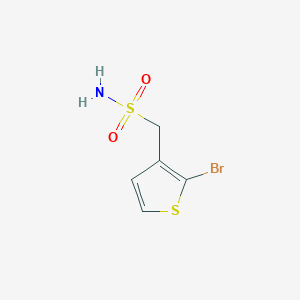

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common method .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a highly efficient amidation reaction of heterocycles with N-fluorobenzenesulfonimide (NFSI) presumably proceeds via C-H bond activation in the presence of cuprous iodide as a catalyst .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited excellent properties as photosensitizers for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially valuable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity

Another study investigated the metabolism of chlorsulfuron by plants, highlighting the biological basis for the selectivity of this herbicide for cereals. The research demonstrated that tolerant plants like wheat, oats, and barley rapidly metabolize chlorsulfuron to a polar, inactive product, providing insights into the selective action of this herbicide in agricultural settings (Sweetser, Schow, & Hutchison, 1982).

Cognitive Enhancing Properties

SB-399885, a benzenesulfonamide derivative, was investigated for its high affinity and potent competitive antagonism at human recombinant and native 5-HT6 receptors. The study demonstrated the compound's cognitive enhancing properties, which are likely mediated by enhancements of cholinergic function, suggesting potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Anti-tumor and Enzyme Inhibition

Research by Gul et al. (2016) on new benzenesulfonamides showed cytotoxic activities and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities crucial for anti-tumor activity studies, whereas others strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in medicinal chemistry applications (Gul et al., 2016).

Mecanismo De Acción

Target of Action

Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The therapeutic importance of synthetic thiophene, a component of this compound, has been well-documented . Thiophene derivatives have been reported to interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

It is known that thiophene derivatives can have a wide range of effects due to their diverse therapeutic properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKDZVKAOBWCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2391448.png)

![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)

![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)